N-(2-furylmethyl)-4-isobutoxybenzamide
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Overview
Description
N-(2-furylmethyl)-4-isobutoxybenzamide: is an organic compound that features a benzamide core substituted with a furylmethyl group and an isobutoxy group
Mechanism of Action
Target of Action
N-(2-furylmethyl)-4-isobutoxybenzamide is a complex compound that is likely to interact with multiple targetsIt is known that benzimidazole derivatives, which share a similar structure, have been found to exhibit anticancer activity . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Mode of Action
Benzimidazole derivatives, which share a similar structure, have been found to exhibit diverse mechanisms of action as anticancer agents
Biochemical Pathways
It is known that benzimidazole derivatives can affect various biochemical pathways, contributing to their anticancer activity . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.
Pharmacokinetics
It is known that furosemide, a compound with a similar structure, has a fast onset and short duration of action . The average serum clearance was 66 ml/min in patients and 219 ml/min in normal subjects
Result of Action
It is known that benzimidazole derivatives can exhibit a wide range of biological activities, including anticancer activities . The specific effects would depend on the compound’s targets, mode of action, and the biochemical pathways it affects.
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds . For example, the adenine-type cytokinins, kinetin [N-(2 – furylmethyl)-3H-purin-6-amine] and 6-benzyladenine, are used in tissue culture technology and their efficacy can be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-4-isobutoxybenzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of 4-isobutoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride.
Amidation Reaction: The acid chloride is then reacted with 2-furylmethylamine under basic conditions to form the desired benzamide. Common bases used in this reaction include triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-furylmethyl)-4-isobutoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding furan derivatives.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The isobutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Furan derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-furylmethyl)-4-isobutoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as enhanced conductivity or stability.
Biological Studies: It can serve as a probe in biological assays to study enzyme activity or protein interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-furylmethyl)-4-methoxybenzamide
- N-(2-furylmethyl)-4-ethoxybenzamide
- N-(2-furylmethyl)-4-propoxybenzamide
Uniqueness
N-(2-furylmethyl)-4-isobutoxybenzamide is unique due to the presence of the isobutoxy group, which can impart distinct physicochemical properties compared to its analogs. This uniqueness can influence its solubility, stability, and reactivity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-(2-methylpropoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-12(2)11-20-14-7-5-13(6-8-14)16(18)17-10-15-4-3-9-19-15/h3-9,12H,10-11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJKJLNCIDNYHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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